2-Amino-4-phenylbutanoic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBMONIBOQCTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development
Classical Chemical Synthesis Approaches
The synthesis of 2-Amino-4-phenylbutanoic acid and its derivatives relies on established organic chemistry reactions. These methods are designed to build the target molecule from simpler, often naturally derived, starting materials.
Multi-Step Conversions from Precursors
A notable synthetic route utilizes L-aspartic acid as a chiral starting material, leveraging its inherent stereochemistry to produce the desired (S)-enantiomer of 2-Amino-4-phenylbutanoic acid. google.com This method can be efficiently employed for large-scale production. google.com The process begins with the dehydration of an amine-protected L-aspartic acid derivative to form a corresponding aspartic anhydride (B1165640). google.com For instance, L-aspartic acid can be dissolved in a mixture of formic acid and acetic anhydride and stirred at a moderately elevated temperature (45-50 °C) for several hours to yield the N-formyl aspartic anhydride. google.com This intermediate is then used in a subsequent Friedel-Crafts reaction to introduce the phenyl group. google.comnih.gov This strategic use of a readily available chiral amino acid provides a practical foundation for synthesizing more complex, non-proteinogenic amino acids. google.comnih.gov
The reduction of a ketone functional group is a critical step in several synthetic pathways to 2-Amino-4-phenylbutanoic acid. In the route starting from L-aspartic acid, the Friedel-Crafts acylation step produces a salt of 2-(S)-amino-4-oxo-4-phenylbutyric acid. google.com The final step in this sequence is the reduction of the keto group in this intermediate to yield the target 2-(S)-amino-4-phenylbutyric acid. google.com
Alternatively, enzymatic methods offer a highly selective approach. The reductive amination of 2-oxo-4-phenylbutanoic acid, catalyzed by the enzyme L-phenylalanine dehydrogenase (PheDH), directly produces (S)-2-amino-4-phenylbutyric acid. researchgate.netresearchgate.net This biocatalytic process demonstrates high efficiency and stereoselectivity. researchgate.net Studies using PheDH from Rhodococcus sp. have achieved excellent results, as detailed in the table below. researchgate.net
| Enzyme State | Optimal pH Range | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Free PheDH | 6.0 - 9.5 | >80% | >99% |
| Immobilized PheDH | 6.0 - 11.0 | >80% | >99% |
Friedel-Crafts Acylation Applications in Precursor Synthesis
Friedel-Crafts acylation is a powerful C-C bond-forming reaction used to introduce an acyl group to an aromatic ring and is a key step in synthesizing precursors for 2-Amino-4-phenylbutanoic acid. sigmaaldrich.comorganic-chemistry.org The reaction typically involves an arene (like benzene), an acyl chloride or anhydride, and a strong Lewis acid catalyst. sigmaaldrich.com In the context of 2-Amino-4-phenylbutanoic acid synthesis, this reaction is employed to create aryl-keto derivatives from acidic amino acids. science.gov
Specifically, an N-protected aspartic anhydride, derived from L-aspartic acid, can be reacted with benzene (B151609) in the presence of a Lewis acid such as aluminum chloride (AlCl₃). google.com This intramolecular acylation forms the 2-amino-4-oxo-4-phenylbutyric acid precursor, effectively attaching the phenyl group at the desired position on the butyric acid backbone. google.comnih.gov This electrophilic aromatic substitution is crucial for constructing the final carbon skeleton of the target molecule. sigmaaldrich.com Nature also utilizes Friedel-Crafts reactions in the biosynthesis of various compounds, and research into biocatalytic versions of this reaction is ongoing. nih.gov
Nucleophilic Substitution (SN2) Reactions in Derivative Formation
Nucleophilic substitution (Sₙ2) reactions are a fundamental tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reaction involves a nucleophile attacking an electrophilic carbon center, displacing a leaving group in a single, concerted step. youtube.com Substrates such as methyl iodide and benzyl (B1604629) bromide are highly effective for Sₙ2 reactions because they are sterically unhindered and less prone to competing elimination reactions. youtube.com
While not explicitly detailed in the provided sources for a complete synthesis of 2-Amino-4-phenylbutanoic acid, the Sₙ2 mechanism is a plausible strategy for constructing its backbone. For example, a common approach in amino acid synthesis involves the alkylation of a glycine (B1666218) enolate equivalent. In a hypothetical route, the enolate of a protected glycine derivative could act as a nucleophile, attacking an electrophile like 2-phenylethyl bromide. This Sₙ2 reaction would form the required carbon skeleton, which could then be further processed to yield the final amino acid.
Reductive Amination Strategies
Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This reaction proceeds by converting an aldehyde or ketone into an amine via an intermediate imine, which is then reduced. wikipedia.orgmasterorganicchemistry.com It is a cornerstone of both chemical and biochemical amine synthesis. wikipedia.org
This strategy is directly applicable to the synthesis of 2-Amino-4-phenylbutanoic acid from its corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid. researchgate.netresearchgate.net The process can be carried out using either chemical or enzymatic methods.
Chemical Reductive Amination : This approach involves reacting the keto acid with an ammonia (B1221849) source to form an imine, which is reduced in situ by a reducing agent. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com
Enzymatic Reductive Amination : As previously mentioned, enzymes like phenylalanine dehydrogenase (PheDH) can catalyze the reductive amination of 2-oxo-4-phenylbutanoic acid with high stereospecificity. researchgate.netresearchgate.net This biocatalytic route uses a cofactor such as NADH and produces the (S)-enantiomer with very high enantiomeric excess. researchgate.net This method is particularly valuable in green chemistry as it operates under mild conditions. wikipedia.org
The table below summarizes various reducing agents commonly used in chemical reductive amination.
| Reducing Agent | Abbreviation | Key Features |
|---|---|---|
| Sodium Borohydride | NaBH₄ | Can reduce both imines and the starting carbonyl compounds. |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes or ketones. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN. |
Development of Novel Synthetic Pathways
Recent advancements in synthetic organic chemistry and biotechnology have led to the development of novel pathways for producing 2-Amino-4-phenylbutanoic acid, the free base of the hydrochloride salt. These methods often prioritize stereoselectivity, aiming for the synthesis of specific enantiomers like L-homophenylalanine ((S)-2-amino-4-phenylbutanoic acid), a crucial precursor for certain pharmaceutical drugs. researchgate.net
Biocatalytic routes, in particular, have emerged as a powerful alternative to classical chemical synthesis. researchgate.net These enzymatic methods are lauded for their high efficiency and enantioselectivity under environmentally benign conditions. Key enzymatic strategies include reductive amination and transamination reactions, which construct the chiral amino acid core with high precision. nih.govnih.gov
For instance, a highly efficient enzymatic-chemical cascade has been designed for the production of L-homophenylalanine starting from simple and inexpensive building blocks like benzaldehyde (B42025) and pyruvate. google.com This route leverages a series of enzymatic transformations to build the molecular backbone, demonstrating the power of biocatalytic retrosynthesis in creating cost-effective and sustainable production methods. google.com
A significant focus in developing novel synthetic pathways has been the exploration of alternative starting materials to enhance efficiency and reduce costs. A key precursor utilized in many advanced synthetic routes is 2-oxo-4-phenylbutanoic acid (OPBA). nih.gov This α-keto acid serves as a direct prochiral substrate for enzymatic reductive amination or transamination to yield the desired amino acid.
Biocatalytic approaches have successfully employed OPBA for the synthesis of L-homophenylalanine. Enzymes such as phenylalanine dehydrogenase and various engineered aminotransferases are capable of converting OPBA into the target amino acid with high conversion rates and excellent enantiomeric excess. nih.govmdpi.com The use of OPBA allows for a more direct and stereocontrolled introduction of the amine group compared to more complex, multi-step classical syntheses.
Further innovation includes the use of even more fundamental starting materials. One biocatalytic cascade route begins with benzaldehyde and pyruvate, which are enzymatically converted to OPBA in situ before the final amination step. google.com This approach, which bypasses the need to separately synthesize and purify the OPBA intermediate, represents a significant step towards more economical and streamlined industrial production.
The optimization of reaction conditions is critical for maximizing the yield and enantioselectivity of synthetic pathways leading to 2-Amino-4-phenylbutanoic acid. In biocatalytic methods, parameters such as the choice of enzyme, pH, temperature, and substrate concentration are meticulously fine-tuned.
For enzymatic reductive amination using phenylalanine dehydrogenase (PheDH), the pH of the reaction medium has a significant impact on yield. Studies have shown that maintaining a pH around 8.5 is optimal for enzyme activity. nih.gov Temperature is another crucial factor, with an optimal temperature of 50°C identified for immobilized PheDH, which also enhances the enzyme's thermostability. nih.gov
In transaminase-catalyzed reactions, overcoming substrate inhibition is a key challenge. High concentrations of the starting material, 2-oxo-4-phenylbutanoic acid (OPBA), can inhibit the enzyme, reducing reaction efficiency. mdpi.com To mitigate this, a fed-batch reaction strategy can be employed, where the substrate is added continuously at a controlled rate. This approach maintains a low, steady concentration of the substrate, preventing enzyme inhibition and allowing for the synthesis of over 18 grams of L-homophenylalanine with an enantiomeric excess of 99% in a lab-scale fed-batch process. nih.gov The selection of the amino donor and the use of cofactors like pyridoxal (B1214274) 5-phosphate (PLP) are also optimized to drive the reaction equilibrium towards product formation. nih.gov
Below is an interactive data table summarizing optimized conditions for various biocatalytic syntheses of L-homophenylalanine.
| Enzyme System | Starting Material | Key Optimized Parameters | Result (Yield / Selectivity) | Reference |
|---|---|---|---|---|
| Phenylalanine Dehydrogenase (PheDH) | 2-oxo-4-phenylbutanoic acid (OPBA) | pH: ~8.5; Temperature: 50°C (immobilized) | >80% yield; >99% ee | nih.gov |
| Aromatic Amino Acid Transaminase (AroAT) | 2-oxo-4-phenylbutanoic acid (OPBA) | Intermittent substrate addition to avoid inhibition | >94% conversion; >99% ee | mdpi.com |
| α-Transaminase from Megasphaera elsdenii | 2-oxo-4-phenylbutanoic acid (OPBA) | Fed-batch process; pH 8; 40°C; in situ product crystallization | >18 g isolated yield; 99% ee | nih.gov |
| Engineered Tyrosine Aminotransferase | 2-oxo-4-phenylbutanoic acid (OPBA) | pH 8.5; 37°C; L-Glutamic acid as amino donor | High conversion due to product precipitation | mdpi.com |
Heterogeneous Catalysis in Synthesis
While biocatalysis offers significant advantages, research into heterogeneous catalysis for the synthesis of amino acids, including 2-Amino-4-phenylbutanoic acid, provides an alternative approach focused on catalyst reusability and process simplification. Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture, which allows for easy separation and recycling. rsc.org
A key reaction in amino acid synthesis is reductive amination, where a keto acid is converted directly to an amino acid. Recent studies have demonstrated the efficacy of novel heterogeneous catalysts for this transformation. For example, an aluminum oxide-supported platinum–molybdenum (Pt–Mo/γ-Al2O3) catalyst has been developed for the reductive amination of carboxylic acids under mild hydrogen pressure. This type of catalyst shows promise for the sustainable production of various alkylamines and could be adapted for amino acid synthesis from corresponding keto acids.
Furthermore, platinum and rhodium on carbon supports (Pt/C, Rh/C) have proven to be effective heterogeneous catalysts for reductive amination reactions, significantly accelerating reaction times under microwave irradiation. rsc.org These catalysts facilitate the hydrogenation of the intermediate imine formed from a ketone and an amine source. rsc.org The principles of this catalytic reductive amination are directly applicable to the synthesis of 2-Amino-4-phenylbutanoic acid from 2-oxo-4-phenylbutanoic acid and an ammonia source, offering a pathway that benefits from catalyst recyclability and potentially continuous flow processing.
Enantioselective Synthesis and Chiral Control
Asymmetric Synthesis Approaches
Asymmetric synthesis provides an efficient route to enantiomerically enriched compounds by guiding a reaction to favor the formation of one enantiomer over the other. Key methods for 2-Amino-4-phenylbutanoic acid include diastereoselective synthesis and enantioselective reductions.
Diastereoselective synthesis involves the use of a chiral auxiliary, a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. osi.lvhilarispublisher.com This approach is particularly effective in the asymmetric alkylation of glycine (B1666218) equivalents to produce α-amino acids.
One prominent method utilizes amides derived from chiral auxiliaries like pseudoephenamine. nih.govharvard.edu The chiral auxiliary is first used to form an amide with a glycine precursor. This complex is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile (in this case, a 2-phenylethyl halide). The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, resulting in the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-amino acid. nih.gov This method has proven effective for creating sterically hindered α,α-disubstituted amino acids and offers high diastereoselectivities. nih.gov
Another powerful diastereoselective approach involves the alkylation of chiral Ni(II) complexes of glycine Schiff bases. nih.govmdpi.com The glycine Schiff base is coordinated to a nickel ion along with a chiral ligand, forming a planar complex. This complex is then alkylated, with the chiral ligand directing the alkylating agent to one side of the complex. This results in a high degree of stereocontrol. After the alkylation step, the complex is broken down to release the desired amino acid and recover the chiral auxiliary. nih.govmdpi.com
Table 1: Comparison of Diastereoselective Synthesis Strategies
| Method | Chiral Auxiliary/System | Key Principle | Advantages |
| Auxiliary-Controlled Alkylation | Pseudoephenamine | The chiral auxiliary creates a sterically hindered environment, directing the approach of the electrophile to a chiral enolate. nih.gov | High diastereoselectivity, applicable to forming quaternary stereocenters, auxiliary is often recoverable. nih.govharvard.edu |
| Metal Complex Alkylation | Ni(II) complex of glycine Schiff base with a chiral ligand | The planar metal complex and chiral ligand control the facial selectivity of the alkylation reaction. nih.gov | High diastereomeric excess, recyclable auxiliary, suitable for large-scale synthesis. nih.govmdpi.com |
Enantioselective reduction, particularly the asymmetric reductive amination of the precursor 2-oxo-4-phenylbutanoic acid, is a highly effective and atom-economical method for synthesizing chiral 2-Amino-4-phenylbutanoic acid. researchgate.net This process involves the condensation of the α-keto acid with an ammonia (B1221849) source to form a prochiral imine intermediate, which is then reduced stereoselectively by a chiral catalyst or enzyme to yield the desired amino acid enantiomer. chemrxiv.org
Biocatalytic reductive amination has been extensively studied. Phenylalanine dehydrogenase (PheDH) has been shown to catalyze the reductive amination of 2-oxo-4-phenylbutanoic acid to produce L-homophenylalanine ((S)-2-Amino-4-phenylbutanoic acid) with an enantiomeric excess of over 99%. researchgate.net This reaction requires a cofactor, typically NADH, which is often regenerated in situ using a coupled enzyme system, such as formate (B1220265) dehydrogenase. researchgate.netresearchgate.net Similarly, engineered amine dehydrogenases and aspartate aminotransferases have been developed to enhance substrate specificity and catalytic efficiency, enabling the production of L-homophenylalanine with high yield and excellent enantioselectivity (>99.9% ee). chemrxiv.orgnih.gov
Organocatalysis also offers a powerful tool for enantioselective reductive amination. Chiral phosphoric acids have been developed as catalysts that can activate the imine intermediate towards reduction by a hydride source (e.g., a Hantzsch ester). nih.gov The chiral catalyst creates a specific chiral environment around the imine, ensuring that the hydride is delivered to one face of the C=N double bond, leading to the formation of one enantiomer in high excess. nih.gov
Chiral Resolution Techniques
Chiral resolution is a process used to separate a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomeric components. This is often employed when a racemic synthesis is more straightforward or cost-effective than an asymmetric synthesis.
Enzymatic kinetic resolution is a widely used technique that leverages the high stereoselectivity of enzymes. nih.gov In this method, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, while leaving the other largely unreacted. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting or unreacted enantiomer (as the starting material). mdpi.com
For 2-Amino-4-phenylbutanoic acid, this strategy is typically applied to a racemic ester derivative (e.g., N-acetyl-homophenylalanine ethyl ester). researchgate.netcolab.ws Lipases, such as those from Pseudomonas sp. or porcine pancreas, are commonly employed to selectively hydrolyze the L-amino acid ester. nih.gov For instance, the industrial enzyme Alcalase has been used for the kinetic resolution of N-acetyl-homophenylalanine ethyl ester, yielding L-(+)-homophenylalanine hydrochloride with 98% enantiomeric excess. colab.ws The choice of enzyme, substrate (specifically the ester group), and reaction medium (including aqueous solutions, organic solvents, or ionic liquids) can significantly influence both the reaction rate and the enantioselectivity. nih.govnih.gov
Table 2: Examples of Enzymatic Kinetic Resolution of Homophenylalanine Derivatives
| Enzyme | Substrate | Reaction Type | Outcome |
| Alcalase | N-acetyl-homophenylalanine ethyl ester | Hydrolysis | L-(+)-homophenylalanine HCl (98% ee) colab.ws |
| Pseudomonas lipase | D,L-homophenylalanine esters | Hydrolysis | Selective hydrolysis of the L-ester nih.gov |
| Subtilisin | Homophenylalanine ester | Hydrolysis in Ionic Liquids | Enantioselective resolution nih.gov |
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful analytical and preparative tools for separating enantiomers. yakhak.org This separation is achieved by using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers of the analyte. researchgate.net These transient diastereomeric interactions lead to different retention times for each enantiomer, allowing for their separation. nih.gov
Several types of CSPs have been successfully used for the resolution of 2-Amino-4-phenylbutanoic acid and other amino acids. Macrocyclic antibiotic-based CSPs, such as those employing teicoplanin, are particularly effective for separating underivatized amino acids in reversed-phase mode. nih.govmst.edusigmaaldrich.com The complex structure of teicoplanin offers multiple chiral recognition sites, leading to excellent enantioseparation. nih.govmst.edu
Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamates), are also widely used. yakhak.org These CSPs are versatile and can be used in normal-phase, reversed-phase, or polar organic modes. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure. For amino acids, derivatization is often required to enhance interaction with these CSPs and improve separation. yakhak.orgkoreascience.kr
Control of Stereochemistry in Synthesis
The absolute stereochemistry of 2-Amino-4-phenylbutanoic acid can be effectively controlled through the deliberate application of asymmetric synthesis or chiral resolution techniques. hilarispublisher.com The choice between these strategies is often dictated by factors such as the desired scale of production, cost-effectiveness, and the availability of specific catalysts or enzymes.
Asymmetric synthesis approaches, such as diastereoselective alkylation using chiral auxiliaries or enantioselective reductive amination, offer the advantage of building the desired chirality directly into the molecular framework. osi.lvresearchgate.net These methods are often more atom-economical and can lead to very high enantiomeric purities directly, minimizing the loss of material associated with discarding an unwanted enantiomer. nih.govresearchgate.net
Conversely, chiral resolution provides a robust method for obtaining enantiomerically pure material from a racemic mixture. nih.gov Enzymatic kinetic resolution is a powerful example, offering high selectivity under mild conditions. colab.ws Chromatographic resolution using chiral stationary phases is indispensable for both the analytical determination of enantiomeric purity and for the preparative-scale separation of enantiomers. mst.edu Ultimately, both asymmetric synthesis and chiral resolution are complementary and crucial strategies in synthetic organic chemistry for producing single-enantiomer compounds like 2-Amino-4-phenylbutanoic acid hydrochloride.
Biocatalytic Approaches in Synthesis
Enzyme-Catalyzed Asymmetric Synthesis
The asymmetric synthesis of 2-Amino-4-phenylbutanoic acid can be achieved through the application of several classes of enzymes, each offering a unique catalytic strategy towards achieving high enantiopurity. These enzymatic methods include kinetic resolution and asymmetric transformation of prochiral substrates.
The "hydantoinase process" is a well-established enzymatic method for the production of optically pure amino acids. nih.govresearchgate.net This process typically involves a multi-enzyme cascade. In the context of 2-Amino-4-phenylbutanoic acid synthesis, the process starts with a racemic mixture of 5-(2-phenylethyl)hydantoin. A stereoselective hydantoinase hydrolyzes one of the enantiomers of the hydantoin (B18101) to the corresponding N-carbamoyl-amino acid. This intermediate is then converted to the free amino acid by an N-carbamoyl-α-amino acid amidohydrolase (carbamoylase). nih.gov A hydantoin racemase is often included to convert the remaining unreacted hydantoin enantiomer to the racemate, allowing for a theoretical yield of 100%.
A specific application for the synthesis of (S)-2-amino-4-phenylbutanoic acid has been reported utilizing a combination of recombinant hydantoinase and L-N-carbamoylase with racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione as the substrate. nih.gov This demonstrates the successful production of (S)-2-amino-4-phenylbutanoic acid via the hydantoinase method. nih.gov
Table 1: Key Enzymes in the Hydantoinase Process for (S)-2-Amino-4-phenylbutanoic acid Synthesis
| Enzyme | Role | Substrate | Product |
| Hydantoinase | Stereoselective hydrolysis | 5-(2-phenylethyl)hydantoin | N-carbamoyl-2-amino-4-phenylbutanoic acid |
| L-N-Carbamoylase | Hydrolysis of N-carbamoyl group | N-carbamoyl-2-amino-4-phenylbutanoic acid | (S)-2-amino-4-phenylbutanoic acid |
| Hydantoin Racemase | Racemization of unreacted substrate | D-5-(2-phenylethyl)hydantoin | D,L-5-(2-phenylethyl)hydantoin |
Aromatic amino acid transaminases (AroAT) are a class of enzymes that catalyze the reversible transfer of an amino group from an amino donor to an α-keto acid acceptor. wikipedia.orgnih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes play a crucial role in the biosynthesis and degradation of aromatic amino acids. researchgate.net The systematic name for this enzyme class is aromatic-amino-acid:2-oxoglutarate aminotransferase. wikipedia.org
While specific studies detailing the use of AroATs for the synthesis of 2-Amino-4-phenylbutanoic acid are not extensively documented in the provided search results, their substrate specificity for aromatic amino acids and their corresponding α-keto acids suggests their potential application. nih.govdrugbank.com The reaction would involve the transamination of 2-oxo-4-phenylbutanoic acid using a suitable amino donor, such as L-glutamate or L-aspartate, to yield L-2-amino-4-phenylbutanoic acid. wikipedia.org The substrate flexibility of some transaminases towards non-natural amino acids further supports their potential utility in this synthesis. rsc.org
Phenylalanine dehydrogenase (PheDH) is an oxidoreductase that catalyzes the reversible reductive amination of phenylpyruvic acid and its analogs to the corresponding L-amino acids in the presence of a nicotinamide (B372718) cofactor, typically NADH. google.comnih.gov This enzyme has been successfully employed for the synthesis of (S)-2-amino-4-phenylbutyric acid (a synonym for L-2-amino-4-phenylbutanoic acid) from its corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid. researchgate.netresearchgate.net
The reaction involves the direct amination of the keto acid with ammonia (B1221849), coupled with the oxidation of NADH to NAD+. To make the process economically viable, a cofactor regeneration system is often employed. For instance, formate (B1220265) dehydrogenase can be used to regenerate NADH from NAD+ using formate as a sacrificial substrate. researchgate.net Studies have shown that immobilized PheDH can be used to achieve high enantiomeric excess (>99%) and yields (>80%) of (S)-2-amino-4-phenylbutyric acid. researchgate.net The immobilization of the enzyme also enhances its stability and reusability. researchgate.net
Table 2: Phenylalanine Dehydrogenase in (S)-2-Amino-4-phenylbutanoic acid Synthesis
| Enzyme | Substrate | Co-substrate | Cofactor | Product |
| Phenylalanine Dehydrogenase (PheDH) | 2-oxo-4-phenylbutanoic acid | NH4+ | NADH | (S)-2-amino-4-phenylbutanoic acid |
| Formate Dehydrogenase (FDH) | Formate | NAD+ | - | CO2 + NADH |
ω-Transaminases (ω-TAs) are a valuable class of enzymes for the synthesis of chiral amines through the asymmetric amination of prochiral ketones or the kinetic resolution of racemic amines. nih.govdiva-portal.org These enzymes transfer an amino group from an amino donor to a ketone or aldehyde. mdpi.com
The application of ω-transaminases provides a direct route to chiral amines and amino acids. almacgroup.com For the synthesis of 2-Amino-4-phenylbutanoic acid, a suitable ω-transaminase could catalyze the amination of 2-oxo-4-phenylbutanoic acid. The choice of the amino donor is crucial for shifting the reaction equilibrium towards the product. mdpi.com While the direct synthesis of 2-Amino-4-phenylbutanoic acid using ω-TAs is not explicitly detailed in the search results, their broad substrate scope and successful application in producing other non-natural amino acids indicate their high potential for this transformation. nih.govalmacgroup.com
L-Amino acid acylase (LAA) is a hydrolase that catalyzes the enantioselective hydrolysis of N-acyl-L-amino acids to produce L-amino acids and the corresponding carboxylic acid, leaving the N-acyl-D-amino acid unreacted. wikipedia.orggoogle.com This enzymatic method is a classic example of kinetic resolution and has been used industrially for the production of optically pure L-amino acids. researchgate.net
The process begins with the chemical synthesis of racemic N-acetyl-2-amino-4-phenylbutanoic acid. This racemic mixture is then subjected to the action of L-amino acid acylase. The enzyme selectively hydrolyzes the L-enantiomer to L-2-amino-4-phenylbutanoic acid. The unreacted N-acetyl-D-2-amino-4-phenylbutanoic acid can then be separated from the product. For a more efficient process, the separated D-enantiomer can be racemized and recycled. This method is advantageous due to the high enantioselectivity of the enzyme. researchgate.net
Integrated Bioreactor Systems for Production
For the large-scale and continuous production of 2-Amino-4-phenylbutanoic acid, integrated bioreactor systems offer significant advantages. These systems combine the enzymatic reaction with in-situ product removal and cofactor regeneration, leading to improved productivity and efficiency.
Membrane bioreactors have been successfully implemented for the synthesis of L-homophenylalanine (L-2-amino-4-phenylbutanoic acid) via the reductive amination of 2-oxo-4-phenylbutanoic acid catalyzed by phenylalanine dehydrogenase. researchgate.netresearchgate.net In such a system, the enzyme and the cofactor (NADH) are retained within the reactor by an ultrafiltration membrane, while the product can be continuously removed. researchgate.net This setup helps to overcome product inhibition and allows for the reuse of the biocatalyst and cofactor. The integration of a cofactor regeneration system, such as formate dehydrogenase, within the bioreactor is essential for the economic feasibility of the process. researchgate.net The continuous removal of the product and the efficient recycling of the cofactor contribute to high yields and space-time yields. researchgate.net
Membrane Bioreactor Systems
Integrated membrane bioreactor (MBR) systems have been effectively employed for the continuous synthesis of L-homophenylalanine. researchgate.netresearchgate.net These systems combine the enzymatic reaction and the separation process into a single unit, which allows for the retention and reuse of the expensive biocatalysts (enzymes and co-factors). researchgate.netmdpi.com
In a typical setup for L-homophenylalanine production, L-phenylalanine dehydrogenase and formate dehydrogenase (for co-factor regeneration) are retained within the reactor by an ultrafiltration membrane. researchgate.netproquest.com The membrane's pore size is selected to retain the high molecular weight enzymes while allowing the smaller substrate and product molecules to pass through. proquest.com This continuous process offers several advantages, including simplified downstream processing and the potential for high-volume production.
One study demonstrated that by using an integrated MBR, pure L-homophenylalanine could be synthesized with a yield of over 80% and an enantiomeric excess greater than 99%. researchgate.net The optimal pH for this reaction in the MBR system was found to be 8.5. proquest.comresearchgate.net The biocatalysts were fully retained by the membrane throughout the process. proquest.com
| Parameter | Value |
|---|---|
| Optimal pH | 8.5 |
| Product Yield | > 80% |
| Enantiomeric Excess | > 99% |
| Biocatalyst Retention | 100% |
Co-factor Regeneration Strategies (e.g., NADH regeneration)
The reductive amination of 2-oxo-4-phenylbutanoic acid catalyzed by L-phenylalanine dehydrogenase is dependent on the stoichiometric consumption of NADH, an expensive co-factor. researchgate.netnih.gov For the process to be economically viable on an industrial scale, the oxidized form of the co-factor, NAD+, must be continuously regenerated back to NADH. nottingham.ac.uk
A highly effective and commonly used method for NADH regeneration is the formate/formate dehydrogenase (FDH) system. researchgate.netnottingham.ac.uk In this coupled enzymatic reaction, formate dehydrogenase catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. researchgate.netnih.gov This regeneration system is advantageous because the byproduct, carbon dioxide, is easily removed from the reaction mixture and does not interfere with product purification. nottingham.ac.ukresearchgate.net
This coupled system, where the equilibrium of the regeneration reaction strongly favors the formation of NADH, drives the synthesis of L-homophenylalanine to completion. proquest.com The use of FDH for NADH regeneration has been successfully implemented in the MBR system for producing L-homophenylalanine. researchgate.net
Immobilization Techniques for Enzyme Stability and Reusability
A key strategy to improve the operational stability and reusability of enzymes, thereby reducing process costs, is immobilization. researchgate.net Immobilizing enzymes on solid supports can enhance their stability against changes in temperature and pH, and allows for their easy separation from the reaction mixture and subsequent reuse. researchgate.net
For the synthesis of (S)-2-amino-4-phenylbutyric acid, phenylalanine dehydrogenase (PheDH) from Rhodococcus sp. has been successfully immobilized by covalent attachment onto Eupergit CM, a commercially available enzyme carrier. researchgate.net Covalent immobilization provides a strong linkage between the enzyme and the support, minimizing enzyme leakage. researchgate.net
The immobilization process was optimized for enzyme loading and buffer conditions. researchgate.net The immobilized PheDH demonstrated improved thermostability, with the optimal temperature for activity increasing to 50 °C. It also showed a broader operational pH range (pH 6 to 11) compared to the free enzyme (pH 6 to 9.5). researchgate.net Importantly, the immobilized enzyme was successfully used for the synthesis of (S)-2-amino-4-phenylbutyric acid, achieving a high enantiomeric excess (>99%) and a yield of over 80%, which is comparable to the performance of the free enzyme. researchgate.net This demonstrates that immobilization can significantly enhance the robustness and reusability of the biocatalyst without compromising its synthetic efficiency. researchgate.net
| Parameter | Free PheDH | Immobilized PheDH |
|---|---|---|
| Optimal pH | 8.5 | 8.5 |
| Operational pH Range | 6 - 9.5 | 6 - 11 |
| Optimal Temperature | Not specified | 50 °C |
| Product Yield | > 80% | > 80% |
| Enantiomeric Excess | > 99% | > 99% |
Chemical Derivatization and Analogue Development
Synthesis of Structurally Modified Analogues
Structural modification is a key strategy for altering the physicochemical and biological properties of a lead compound. This involves the introduction of new functional groups or the rearrangement of existing ones.
The introduction of hydroxyl groups can significantly impact a molecule's polarity, solubility, and potential for hydrogen bonding. A notable example is the synthesis of 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid. nih.gov This compound, a structural analogue of kynurenine, was synthesized to act as an inhibitor of the enzyme kynureninase. nih.gov The synthesis demonstrates a strategy where reduction of a carbonyl group and removal of an aryl amino group from a kynurenine-like precursor leads to a potent hydroxylated derivative. nih.gov
Oxo-derivatives, particularly those with a ketone group on the aliphatic chain, are crucial synthetic intermediates. (2S)-2-Amino-4-oxo-4-phenylbutanoic acid is a key example of such a derivative. ncats.io More commonly, 2-oxo-4-phenylbutanoic acid serves as a precursor for the synthesis of 2-amino-4-phenylbutanoic acid itself and its optically active forms through reductive amination. researchgate.netresearchgate.net This process typically involves an enzyme, such as L-phenylalanine dehydrogenase, which catalyzes the conversion of the oxo acid into the corresponding amino acid. researchgate.netresearchgate.net The reductive amination of the ester form, ethyl 2-oxo-4-phenylbutanoate, is also a documented synthetic route. acs.org
Table 1: Synthesis of 2-Amino-4-phenylbutanoic Acid from its Oxo-Precursor
| Precursor | Reaction Type | Key Reagents/Catalysts | Product |
|---|---|---|---|
| 2-oxo-4-phenylbutanoic acid | Enzymatic Reductive Amination | L-phenylalanine dehydrogenase, NADH | (S)-2-amino-4-phenylbutyric acid (L-homophenylalanine) researchgate.netresearchgate.net |
The incorporation of fluorine into amino acid structures is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.netiris-biotech.de While specific syntheses for fluoro-substituted 2-amino-4-phenylbutanoic acid are not detailed, general methods for fluorinating analogous structures like phenylalanine are well-established and applicable. nih.gov These strategies include:
Direct Fluorination: Palladium-catalyzed direct fluorination of β-methylene C(sp³)–H bonds using reagents like Selectfluor can introduce fluorine onto the aliphatic chain with high stereoselectivity. nih.gov
Fluorination of Precursors: The synthesis can start with fluorinated building blocks. For example, Negishi cross-coupling of halo-serine derivatives with fluorinated aromatic compounds is a versatile method. nih.gov
Deoxyfluorination: Hydroxy-containing precursors can be converted to their fluoro-analogues using deoxyfluorination reagents such as DAST (diethylaminosulfur trifluoride). nih.gov
These methods allow for the precise introduction of fluorine atoms onto either the phenyl ring or the butanoic acid chain, creating a wide array of novel derivatives for further study. nih.govnih.gov
The rearrangement of the amino and phenyl groups along the butanoic acid chain leads to positional isomers with distinct properties. The most studied positional isomer is 4-amino-3-phenylbutanoic acid hydrochloride, also known as Phenibut. chemicalbook.comevitachem.comchemicalbook.com Several synthetic routes for this compound have been developed:
From 4-phenyl-2-pyrrolidone: A common method involves the acid-catalyzed hydrolysis of 4-phenyl-2-pyrrolidone. The reaction is typically carried out by refluxing the lactam with hydrochloric acid, which opens the ring to yield the desired product. chemicalbook.comchemicalbook.com
Multi-step Synthesis: Another approach begins with the condensation of benzaldehyde (B42025) and nitromethane (B149229) to form trans-nitrostyrene. This intermediate then undergoes a Michael addition with a malonic ester, followed by hydrogenation of the nitro group and subsequent hydrolysis and decarboxylation in concentrated hydrochloric acid. chemicalbook.com
This isomer is a derivative of γ-aminobutyric acid (GABA) and possesses a chiral center at the β-carbon, leading to (R)- and (S)-enantiomers, with the (R)-enantiomer showing higher biological activity. evitachem.com
Esterification and Amidation Reactions
The carboxylic acid and primary amino functionalities of 2-amino-4-phenylbutanoic acid are prime targets for derivatization through esterification and amidation, respectively. These reactions are fundamental in peptide synthesis and the creation of prodrugs or analogues with altered properties.
Esterification: The carboxylic acid group can be converted to an ester. While the classic Fischer esterification is an option, modern methods offer broader applicability. For instance, a deaminative esterification has been developed where primary amines are converted into Katritzky pyridinium (B92312) salts, which then react with carboxylic acids to form esters. chemrxiv.org
Amidation: The formation of an amide bond is one of the most common reactions in medicinal chemistry. Direct amidation of the carboxylic acid group can be achieved using various catalysts. Group (IV) metal complexes (titanium, zirconium, hafnium) and Lewis acids like boronic acids or tris(2,2,2-trifluoroethyl) borate (B1201080) have proven effective in catalyzing the direct condensation of unprotected amino acids with amines, minimizing the need for protecting groups. diva-portal.orgnih.gov Similarly, the amino group can be acylated to form various amides, a common strategy in the synthesis of bioactive compounds. mdpi.commdpi.com
Development of Optically Active Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of optically active derivatives of 2-amino-4-phenylbutanoic acid is of significant importance.
A highly effective method for producing the enantiomerically pure (S)-2-amino-4-phenylbutanoic acid (L-homophenylalanine) is through the enzymatic reductive amination of the prochiral precursor, 2-oxo-4-phenylbutanoic acid. researchgate.net This biotransformation is catalyzed by enzymes like L-phenylalanine dehydrogenase (PheDH) from organisms such as Rhodococcus sp. researchgate.net The reaction utilizes a cofactor, NADH, which is often regenerated in situ using a coupled enzyme system, such as formate (B1220265) dehydrogenase. researchgate.net This enzymatic approach can achieve high yields (>80%) and excellent enantiomeric excess (>99%). researchgate.net The development of immobilized enzyme systems further enhances the operational stability and reusability of the biocatalyst, making the process more efficient for producing optically active derivatives. researchgate.net
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Amino-4-phenylbutanoic acid hydrochloride |
| 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid |
| (2S)-2-Amino-4-oxo-4-phenylbutanoic acid |
| 2-oxo-4-phenylbutanoic acid |
| Ethyl 2-oxo-4-phenylbutanoate |
| L-homophenylalanine ((S)-2-amino-4-phenylbutyric acid) |
| Selectfluor |
| Diethylaminosulfur trifluoride (DAST) |
| 4-Amino-3-phenylbutanoic acid hydrochloride (Phenibut) |
| 4-phenyl-2-pyrrolidone |
| trans-nitrostyrene |
| γ-aminobutyric acid (GABA) |
| Katritzky pyridinium salts |
| Tris(2,2,2-trifluoroethyl) borate |
| NADH |
| Kynurenine |
Post-Functional Derivatization for Compound Diversification
The structural backbone of 2-Amino-4-phenylbutanoic acid, also known as homophenylalanine, offers reactive sites at the amino and carboxylic acid groups, making it a valuable scaffold for chemical derivatization. Post-functional modification of these groups allows for the systematic alteration of the molecule's physicochemical properties, which can be instrumental in various research applications. This section explores common derivatization strategies employed to diversify the 2-Amino-4-phenylbutanoic acid core structure.
The primary routes for derivatization involve N-acylation and N-sulfonylation of the amino group, and esterification and amidation of the carboxylic acid group. These modifications introduce a wide array of functional moieties, enabling the exploration of structure-activity relationships.
N-Acylation and N-Sulfonylation of the Amino Group
The primary amine of 2-Amino-4-phenylbutanoic acid is a nucleophilic center that readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.
N-Acylation: This is a common strategy to introduce diverse substituents. The reaction typically involves the treatment of 2-Amino-4-phenylbutanoic acid with an acyl chloride or acid anhydride (B1165640) in the presence of a base. This process masks the polar amino group, thereby increasing lipophilicity and potentially altering the compound's biological interactions. A variety of acyl groups, ranging from simple aliphatic to complex aromatic and heterocyclic moieties, can be appended.
N-Sulfonylation: Similar to acylation, sulfonylation involves the reaction of the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in an alkaline medium. The resulting sulfonamides are generally stable compounds. This derivatization is significant as the sulfonamide group can act as a key pharmacophore in medicinal chemistry.
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid moiety of 2-Amino-4-phenylbutanoic acid provides another handle for diversification through the formation of esters and amides.
Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of an acid catalyst. This modification neutralizes the negative charge of the carboxylate and can significantly impact the compound's polarity and pharmacokinetic profile. A wide range of alcohols, from simple methanol (B129727) to more complex structures, can be utilized to generate a library of ester derivatives.
Amidation: The carboxylic acid can also be coupled with various primary and secondary amines to form amides. This reaction often requires the use of coupling agents, such as carbodiimides, to activate the carboxylic acid for nucleophilic attack by the amine. This strategy allows for the introduction of a vast array of substituents, significantly expanding the chemical space of the derived compounds.
The following table summarizes the types of derivatives that can be generated from 2-Amino-4-phenylbutanoic acid through these post-functionalization strategies.
| Functional Group | Reaction Type | Reagent Class | Resulting Derivative Class |
| Amino Group | N-Acylation | Acyl Chlorides, Acid Anhydrides | N-Acyl-2-amino-4-phenylbutanoic acids |
| Amino Group | N-Sulfonylation | Sulfonyl Chlorides | N-Sulfonyl-2-amino-4-phenylbutanoic acids |
| Carboxylic Acid | Esterification | Alcohols | 2-Amino-4-phenylbutanoic acid esters |
| Carboxylic Acid | Amidation | Amines | 2-Amino-4-phenylbutanoic acid amides |
Role As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids are those not naturally encoded in the genetic code of organisms. wikipedia.org 2-Amino-4-phenylbutanoic acid serves as a valuable precursor for creating a variety of these specialized amino acids. wikipedia.orgfrontiersin.orgnih.gov Through chemical modifications, such as altering the side chain or introducing new functional groups, novel amino acids can be synthesized for incorporation into peptides and other molecules to enhance their biological properties. nih.govresearchgate.net For example, it can be a starting point for producing analogues with modified phenyl rings or different chain lengths, which are crucial for probing biological systems and developing new therapeutic agents. nih.govnih.gov The synthesis of these unique amino acids is a key strategy in medicinal chemistry to improve the efficacy and stability of peptide-based drugs. nih.gov
Building Block for Complex Organic Molecules
As a functionalized organic molecule, 2-Amino-4-phenylbutanoic acid is a fundamental component for the bottom-up assembly of larger molecular structures. sigmaaldrich.com Its reactive amino and carboxylic acid groups allow it to be integrated into a wide range of organic frameworks through reactions like amide bond formation. This makes it a key intermediate in the synthesis of diverse and complex molecules, including those designed to mimic the secondary structures of proteins or to serve as scaffolds for presenting specific chemical functionalities. researchgate.netresearchgate.net
Intermediate in the Synthesis of Bioactive Compounds
A primary application of 2-Amino-4-phenylbutanoic acid hydrochloride is its role as a key intermediate in the synthesis of bioactive compounds, particularly pharmaceuticals.
This compound is a critical precursor in the manufacturing of several angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension. utm.myresearchgate.net The (S)-enantiomer, in particular, is a common building block for drugs like benazepril (B1667978), lisinopril, and enalapril (B1671234), as it forms the central pharmacophore unit in these molecules. utm.mynih.govresearchgate.net The synthesis of these drugs often involves coupling 2-Amino-4-phenylbutanoic acid or its derivatives with other chemical entities. For instance, the synthesis of enalapril involves the reductive amination between ethyl 2-oxo-4-phenylbutanoate and L-alanyl-L-proline. google.comgoogle.comacs.org Similarly, a key step in a formal synthesis of benazepril is the asymmetric aza-Michael addition of L-homophenylalanine ethyl ester (an ester of 2-amino-4-phenylbutanoic acid) to another molecule. nih.govresearchgate.net
Below is an interactive table detailing the role of 2-Amino-4-phenylbutanoic acid as a precursor in the synthesis of specific ACE inhibitors.
| ACE Inhibitor | Role of 2-Amino-4-phenylbutanoic acid | Synthetic Pathway Highlights |
| Benazepril | Serves as a key chiral intermediate. nih.govresearchgate.netnih.gov | A formal synthesis employs an asymmetric aza-Michael addition involving an L-homophenylalanine ethyl ester. nih.govresearchgate.net |
| Lisinopril | Used as a foundational building block for the core structure. nih.govgoogle.comgoogle.com | Synthesis can involve the condensation of a protected lysine (B10760008) derivative with an ethyl 2-oxo-4-phenyl butyrate (B1204436) derivative. nih.govresearchgate.net |
| Enalapril | A crucial precursor for establishing the correct stereochemistry and structure. utm.mynih.gov | Prepared through the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. google.comacs.org |
In medicinal chemistry, 2-Amino-4-phenylbutanoic acid is incorporated into peptide-like structures to create peptidomimetics. mdpi.com These are molecules that mimic the structure and function of natural peptides but are designed to have improved therapeutic properties, such as increased stability or enhanced binding to biological targets. By introducing this non-proteinogenic amino acid into a peptide sequence, researchers can create novel scaffolds with specific three-dimensional conformations. mdpi.com This approach is valuable in the development of new drugs, including inhibitors for enzymes like ASCT2, where specific structural features are essential for potent activity. nih.gov
Mechanistic Biochemical and Enzymatic Interaction Studies
Enzyme Inhibition Mechanism Research
Studies on Enkephalinase(s) Inhibition
Derivatives of 2-Amino-4-phenylbutanoic acid, specifically (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA), have been the subject of research regarding their inhibitory effects on enkephalinases. nih.govnih.gov These enzymes are responsible for the degradation of enkephalins, which are endogenous opioid peptides. The inhibition of enkephalinases leads to an increase in the concentration of enkephalins, thereby potentiating their analgesic effects. nih.govutu.fi
Studies on various AHPA derivatives have demonstrated a considerable range in their ability to inhibit enkephalinase. nih.gov A direct correlation has been observed between the in vitro enkephalinase inhibition, measured by IC50 values, and the in vivo enhancement of morphine analgesia for many of these derivatives. nih.gov The mechanism of inhibition is based on the prevention of the formation of tyrosyl-glycyl-glycine from Met-enkephalin. nih.gov The potency of these derivatives as enkephalinase inhibitors has been ranked in the following order: bestatin (B1682670) > D-Phe-AHPA > AHPA-D-Ala > p-OH-AHPA-D-Phe > AHPA. nih.gov This ranking closely aligns with their ability to enhance Met-enkephalin-induced antinociception. nih.gov
Some AHPA derivatives that are potent enkephalinase inhibitors in vitro have shown weaker effects in vivo, a discrepancy attributed to poor penetration of the blood-brain barrier. nih.gov It has also been suggested that some of these compounds may interact with other enkephalin-degrading enzymes, such as aminopeptidase. nih.gov
Investigation of Dipeptidyl Peptidase IV (DPP4) Binding and Inhibition
The inhibition of DPP-4 is a significant therapeutic strategy as this enzyme is responsible for the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby helping to maintain glucose homeostasis. nih.gov
Mechanistic Studies on Peptidyl-Dipeptidase A (ACE) Inhibition
While direct studies on the inhibition of Angiotensin-Converting Enzyme (ACE) by 2-Amino-4-phenylbutanoic acid hydrochloride are limited in the available literature, research on structurally related compounds provides a basis for understanding potential mechanisms. L-homophenylalanine, which can be synthesized from 2-oxo-4-phenylbutanoic acid, is a precursor for ACE inhibitors. researchgate.net
ACE inhibitors function by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. wikipedia.orgmayoclinic.org This leads to vasodilation and a reduction in blood pressure. Additionally, ACE is responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE, therefore, also leads to increased levels of bradykinin, further contributing to the blood pressure-lowering effect. wikipedia.org Studies on phosphinyloxyacyl proline inhibitors of ACE have highlighted the importance of a 4-phenylbutyl group in the phosphonate (B1237965) side chain for optimal potency and oral activity. nih.gov This suggests that the phenylbutyl moiety of 2-Amino-4-phenylbutanoic acid could potentially interact with the active site of ACE.
Receptor Interaction and Activation Mechanisms (e.g., GABA derivatives)
The interaction of amino acid derivatives with neurotransmitter receptors, such as the GABA-A receptor, is an area of active investigation. The GABA-A receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. nih.gov The affinity of ligands for the GABA-A receptor is determined by both their binding and unbinding rates, which can be significantly slower than diffusion-limited rates, indicating a ligand-specific energy barrier for binding. nih.gov
While direct binding data for this compound on GABA-A receptors is not specified, studies on analogous compounds provide insights. For example, AA29504, a derivative of [2-amino-4-(2,4,6-trimethylbenzylamino)-phenyl]-carbamic acid ethyl ester, acts as an agonist and a positive allosteric modulator of δ-containing GABA-A receptors. utu.finih.gov This compound has been shown to shift the low-affinity γ2-GABA-A receptor towards a higher affinity desensitized state. utu.fi
Substrate Specificity and Enzyme Kinetics
The enzymatic production of L-homophenylalanine via the reductive amination of 2-oxo-4-phenylbutanoic acid, catalyzed by L-phenylalanine dehydrogenase, offers a relevant case study for the enzyme kinetics associated with a closely related compound. researchgate.net In this biotransformation, the enzyme utilizes NADH as a cofactor. researchgate.net
Kinetic parameters for L-phenylalanine dehydrogenase with 2-oxo-4-phenylbutanoic acid as a substrate have been determined. These parameters are crucial for optimizing the enzymatic synthesis process. researchgate.net The study of such enzymatic reactions provides valuable data on substrate specificity and reaction kinetics, which are fundamental to understanding the biochemical behavior of 2-Amino-4-phenylbutanoic acid and its precursors.
| Enzyme | Substrate | Kinetic Parameter | Value |
| L-phenylalanine dehydrogenase | 2-oxo-4-phenylbutanoic acid | K (substrate inhibition constant) | 0.23 mM |
Table 1: Kinetic parameter for L-phenylalanine dehydrogenase with 2-oxo-4-phenylbutanoic acid. researchgate.net
Influence of Stereochemistry on Molecular Interactions
The stereochemistry of 2-Amino-4-phenylbutanoic acid and its derivatives plays a critical role in their biological activity. This is evident in the studies of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) derivatives as enkephalinase inhibitors. nih.govnih.gov The specific spatial arrangement of the functional groups in the (2S, 3R) configuration is crucial for effective binding to the active site of enkephalinase and subsequent inhibition.
The differential activity observed among various stereoisomers and derivatives underscores the high degree of stereospecificity required for molecular recognition by the enzyme. This principle is fundamental in pharmacology and drug design, where the desired therapeutic effect is often elicited by only one enantiomer of a chiral molecule, while the other may be inactive or even produce undesirable effects.
Analytical Techniques for Research Characterization
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatography is a cornerstone for the analysis of amino acids, allowing for the separation of the target compound from impurities and, crucially, the resolution of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 2-Amino-4-phenylbutanoic acid hydrochloride. For general purity analysis, reversed-phase HPLC is commonly employed. In this method, the compound is passed through a column containing a non-polar stationary phase, and a polar mobile phase is used for elution. The purity of a sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For instance, a certificate of analysis for DL-Homophenylalanine, a synonym for the compound, reported a purity of 98.97% as determined by HPLC with detection at a wavelength of 210 nm. lgcstandards.comresearchgate.net The choice of mobile phase is critical; a typical system might involve a gradient of aqueous buffers (such as potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724). jocpr.com
Determining the enantiomeric excess (a measure of stereochemical purity) is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment. This is achieved using chiral HPLC. yakhak.org Several strategies exist:
Chiral Stationary Phases (CSPs): This is the most direct and common method. The HPLC column is packed with a chiral material that interacts differently with the two enantiomers. scas.co.jp Macrocyclic glycopeptides, such as teicoplanin (used in Astec CHIROBIOTIC T columns), are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.com Polysaccharide-based and crown ether-based CSPs are also used. ankara.edu.tr The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. scas.co.jp
Chiral Mobile Phase Additives: A chiral molecule is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes can then be separated on a standard achiral column.
Pre-column Derivatization: The amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric products can then be readily separated using a conventional achiral HPLC column. sigmaaldrich.com
The selection of the mobile phase, which often consists of solvents like hexane, ethanol, and acetonitrile with additives like trifluoroacetic acid (TFA), is optimized to achieve the best resolution between the enantiomeric peaks. yakhak.organkara.edu.tr
| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral HPLC) |
|---|---|---|
| Stationary Phase (Column) | C18 or similar non-polar phase | Chiral Stationary Phase (e.g., Teicoplanin-based, Polysaccharide-based) sigmaaldrich.comankara.edu.tr |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) buffer) and Acetonitrile/Methanol (B129727) jocpr.comlcms.cz | Isocratic mixture (e.g., Hexane, Ethanol, TFA) or gradient of aqueous/organic solvents scas.co.jpankara.edu.tr |
| Detector | UV (e.g., 210 nm) researchgate.net, Diode Array Detector (DAD) lcms.cz | UV, DAD, Fluorescence Detector (FLD) yakhak.orglcms.cz |
| Purpose | Quantify impurities and determine overall sample purity lgcstandards.com | Separate and quantify D- and L-enantiomers to determine enantiomeric excess |
Spectroscopic Methods for Structural Elucidation (e.g., NMR Spectroscopy for synthetic intermediates)
Spectroscopic techniques are vital for confirming the molecular structure of this compound and its synthetic precursors. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for this purpose.
Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to provide a detailed map of the molecule's carbon-hydrogen framework. mdpi.commdpi.com For 2-Amino-4-phenylbutanoic acid, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (around 7.1-7.3 ppm). The aliphatic protons of the butanoic acid chain would appear at distinct chemical shifts, with their splitting patterns (e.g., triplets, multiplets) providing information about adjacent protons. The proton on the alpha-carbon (the carbon bearing the amino and carboxyl groups) would also have a characteristic chemical shift.
Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the structure. The spectrum would show distinct peaks for the carboxyl carbon, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the chain. rsc.org Analysis of these spectra allows researchers to confirm that the correct chemical structure has been synthesized and that it is free from structurally similar impurities. lgcstandards.com This is particularly important for verifying the structure of synthetic intermediates, such as 2-oxo-4-phenylbutanoic acid, during a multi-step synthesis. rsc.org
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| Phenyl Protons | ¹H NMR | ~ 7.1 - 7.3 | Multiplet, integration corresponding to 5 protons. |
| Alpha-Proton (CH-NH₂) | ¹H NMR | ~ 3.5 - 4.0 | Multiplet or triplet, adjacent to methylene (B1212753) group. |
| Aliphatic Protons (-CH₂-CH₂-) | ¹H NMR | ~ 1.8 - 2.8 | Complex multiplets due to coupling. |
| Carboxyl Carbon (COOH) | ¹³C NMR | ~ 170 - 180 | Downfield signal characteristic of carboxylic acids. |
| Aromatic Carbons | ¹³C NMR | ~ 125 - 140 | Multiple signals for the different carbons in the phenyl ring. |
| Aliphatic Carbons | ¹³C NMR | ~ 25 - 55 | Signals for the alpha, beta, and gamma carbons of the butanoic chain. |
Techniques for Enzyme Activity and Expression Analysis (e.g., SDS-PAGE)
In biocatalysis, enzymes are used for the stereoselective synthesis of chiral compounds like L-2-Amino-4-phenylbutanoic acid (L-homophenylalanine). researchgate.net Characterizing the enzymes used in these processes is crucial for optimizing the reaction.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique used to analyze the expression and purity of the enzymes involved. researchgate.net For example, in the synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid, an enzyme such as Phenylalanine Dehydrogenase (PheDH) might be used. researchgate.net Before use, the enzyme preparation would be analyzed by SDS-PAGE. This technique separates proteins based on their molecular weight. A pure enzyme sample will appear as a single band on the gel, and its position relative to molecular weight markers allows for the confirmation of its size. researchgate.net This confirms that the enzyme has been successfully expressed and purified from the host organism.
Enzyme Activity Assays are performed to quantify the catalytic activity of the enzyme. For dehydrogenases like PheDH, which utilize the cofactor NADH, a common and convenient method is a spectrophotometric assay. researchgate.netresearchgate.net The activity of the enzyme is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reductive amination of the keto acid substrate. researchgate.net The assay mixture typically contains the substrate (2-oxo-4-phenylbutanoic acid), the cofactor (NADH), an ammonium (B1175870) source, and a buffer to maintain an optimal pH (e.g., pH 8.5), initiated by the addition of the enzyme. researchgate.netresearchgate.net By measuring the initial rate of NADH consumption, the specific activity of the enzyme can be calculated, which is essential for process development and quality control.
| Component | Role | Example Concentration |
|---|---|---|
| 2-oxo-4-phenylbutanoic acid | Substrate | 5 mM |
| NADH | Cofactor (monitored) | 0.4 mM |
| NH₄OH-HCl Buffer | Ammonium Source & pH Control | 750 mM (pH 8.5) |
| Phenylalanine Dehydrogenase | Enzyme (catalyst) | Limiting amount |
| Measurement | Decrease in absorbance at 340 nm over time |
Computational and Theoretical Investigations
Molecular Modeling of Conformational Preferences
The three-dimensional structure of a molecule is crucial to its function. Molecular modeling techniques, such as molecular dynamics (MD) simulations, are employed to explore the conformational landscape of molecules like 2-Amino-4-phenylbutanoic acid and its derivatives. nih.gov These simulations can reveal the most stable arrangements of the atoms (conformers) and the energy barriers between them.
Studies on similar amino acid structures have demonstrated that the conformational preferences are influenced by the peptide sequence and the surrounding solvent environment. nih.gov For instance, in derivatives of cyclobutane-alpha-amino acids, a combination of X-ray diffraction, NMR spectroscopy, and computational methods has been used to conduct extensive conformational studies in solid, gas, and solution phases. nih.gov The insights gained from such analyses are critical for understanding how these molecules might interact with biological systems.
The conformational space of non-coded amino acids, a category that includes derivatives of 2-Amino-4-phenylbutanoic acid, is a key area of research for the rational design of therapeutic peptides. nih.gov By understanding the preferred shapes of these molecules, scientists can better predict their biological activity and design new molecules with enhanced properties. Molecular dynamics simulations, often run for microseconds, can provide statistically converged estimates of thermodynamic parameters, offering a detailed picture of the molecule's behavior over time. nih.gov
In Silico Analysis of Enzyme-Ligand Interactions
In silico methods, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting how a ligand, such as 2-Amino-4-phenylbutanoic acid hydrochloride, might bind to a biological target, typically a protein or enzyme. These computational techniques can identify the key amino acid residues involved in the interaction and estimate the binding affinity.
For example, in studies of other small molecules, molecular docking has been used to predict binding interactions with key proteins involved in various biological pathways. researchgate.net The stability of the resulting ligand-protein complex can then be further assessed using molecular dynamics simulations. researchgate.netnih.gov These simulations can reveal how the ligand and protein move and adapt to each other over time, providing a more dynamic and realistic view of the binding event.
The process often involves docking a ligand into the active site of an enzyme to determine the most likely binding pose. ukm.my Analysis of these poses can reveal important interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the enzyme's amino acid residues. ukm.my For instance, studies on other inhibitors have identified crucial interactions with specific amino acid residues like Phe914 and Phe1009 in the active site of an enzyme. ukm.my This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. A novel structural analogue, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, has been synthesized and shown to be a potent inhibitor of kynureninase, with a Ki of 100 nM. nih.gov
Predictive Studies for Novel Derivatives and Reactivity
Computational chemistry also plays a vital role in the design of new molecules with desired properties. By making systematic modifications to the structure of 2-Amino-4-phenylbutanoic acid in silico, researchers can predict how these changes will affect its reactivity and biological activity. This approach, often part of a quantitative structure-activity relationship (QSAR) study, can accelerate the discovery of new drug candidates by prioritizing the synthesis of the most promising compounds. nih.gov
Theoretical calculations, such as those based on density functional theory (DFT), can be used to understand the electronic structure and reactivity of molecules. nih.gov These methods can provide insights into the sites on the molecule that are most likely to participate in chemical reactions. For example, the reactivity of compounds like 2-amino-4-phenylthiazole (B127512) has been investigated in electrophilic diazo coupling reactions to synthesize new derivatives. mdpi.com
Furthermore, computational studies can guide the synthesis of novel derivatives. For instance, research on 2-amino-4-phenylthiazole derivatives has led to the synthesis of new compounds with potential antibacterial or anticancer activities. mdpi.commdpi.com The synthesis of N-substituted derivatives of (1-methyl-3-phenylpropyl)amine has also been a subject of study. chemicalbook.comlookchem.com These predictive studies help to rationalize experimental findings and guide the development of new and more effective molecules.
Future Research Directions and Emerging Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of enantiomerically pure amino acids is a cornerstone of pharmaceutical and biotechnological research. While classical chemical methods for producing 2-Amino-4-phenylbutanoic acid exist, the future lies in developing more efficient and environmentally benign synthetic strategies. A significant focus is on biocatalysis, which utilizes enzymes to perform highly specific chemical transformations under mild conditions.
Enzymatic synthesis offers a promising alternative to traditional chemical routes. For instance, the reductive amination of 2-oxo-4-phenylbutanoic acid is a key reaction. researchgate.net Enzymes like L-phenylalanine dehydrogenase (PheDH) have been successfully used to catalyze this transformation, producing L-homophenylalanine ((S)-2-amino-4-phenylbutanoic acid) with high yields and enantiomeric excess. researchgate.netresearchgate.net Research in this area is directed towards:
Enzyme Immobilization: Immobilizing enzymes such as PheDH onto solid supports can enhance their stability, reusability, and performance in industrial-scale bioreactors. researchgate.net This approach not only improves the economic feasibility but also the sustainability of the process.
Cofactor Regeneration: The reductive amination process requires a cofactor, typically NADH. Developing efficient in-situ cofactor regeneration systems, for example using formate (B1220265) dehydrogenase, is crucial for driving the reaction to completion and reducing the cost associated with stoichiometric amounts of the cofactor. researchgate.net
Transaminase Technology: α-transaminases are another class of enzymes being explored for the synthesis of L-homophenylalanine from its corresponding keto acid, 2-oxo-4-phenylbutanoic acid. acs.orgnih.gov Future work will likely focus on discovering and engineering novel transaminases with improved substrate specificity and stability.
Hydantoinase Method: The use of hydantoinase and L-N-carbamoylase represents another biocatalytic route for the enantioselective synthesis of (S)-2-amino-4-phenylbutanoic acid from a racemic hydantoin (B18101) precursor. nih.gov Further optimization of this multi-enzyme cascade could lead to highly efficient production processes.
These biocatalytic strategies align with the principles of green chemistry by reducing waste, lowering energy consumption, and utilizing renewable resources.
| Synthetic Strategy | Key Enzyme(s) | Substrate | Key Advantages |
| Reductive Amination | L-phenylalanine dehydrogenase (PheDH) | 2-oxo-4-phenylbutanoic acid | High enantioselectivity and yield. researchgate.netresearchgate.net |
| Transamination | α-Transaminase | 2-oxo-4-phenylbutanoic acid | Efficient synthesis with potential for in-situ product crystallization. acs.orgnih.gov |
| Hydantoinase Process | Hydantoinase, L-N-carbamoylase | 5-[2-phenylethyl]-imidazolidine-2,4-dione | Enantioselective production from a racemic starting material. nih.gov |
Exploration of Novel Biochemical Roles
While 2-Amino-4-phenylbutanoic acid is recognized as a building block for angiotensin-converting enzyme (ACE) inhibitors, its full biochemical potential remains largely untapped. researchgate.net As an unnatural amino acid, it can act as a probe or modulator of biological processes. Future investigations will likely focus on identifying new protein targets and elucidating its mechanism of action in various cellular contexts.
Emerging research could explore its role as:
Enzyme Inhibitors: The structural similarity to natural amino acids like phenylalanine suggests that 2-Amino-4-phenylbutanoic acid and its derivatives could act as competitive inhibitors for various enzymes. For example, a structurally related compound, 2-Amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, has been shown to be a potent inhibitor of kynureninase, an enzyme in the tryptophan metabolism pathway. nih.gov This opens the door to screening 2-Amino-4-phenylbutanoic acid and its analogues against other enzymes involved in amino acid metabolism or signaling.
Metabolic Probes: Introducing this unnatural amino acid into cellular systems could perturb metabolic pathways, providing insights into their regulation and connectivity. By tracing its metabolic fate, researchers can uncover new enzymatic reactions and transport mechanisms.
Pharmacological Scaffolds: The phenylbutanoic acid core structure can be chemically modified to create libraries of new compounds for drug discovery. These derivatives could be tested for a wide range of biological activities beyond ACE inhibition.
Design of Advanced Derivatives for Molecular Probe Development
The development of molecular probes is essential for studying complex biological processes like enzyme mechanisms and protein-protein interactions. rsc.org Fluorescent amino acids are particularly valuable tools in this regard. Designing advanced derivatives of 2-Amino-4-phenylbutanoic acid by incorporating fluorescent moieties is a promising avenue for future research.
Strategies for developing such probes include:
Fluorophore Conjugation: Covalently attaching environmentally sensitive fluorophores to the 2-Amino-4-phenylbutanoic acid scaffold. The choice of fluorophore can be tailored to have specific photophysical properties, such as excitation and emission wavelengths suitable for cellular imaging. nih.gov
Bio-incorporation: Developing methods to incorporate these fluorescent derivatives into peptides and proteins using techniques like solid-phase peptide synthesis (SPPS). rsc.org This would allow researchers to study protein dynamics, conformation, and interactions in real-time. acs.org
Smart Probes: Creating derivatives whose fluorescence properties change in response to specific biological events, such as enzyme activity, pH changes, or the presence of metal ions. nih.gov For example, analogues could be designed to act as FRET (Förster Resonance Energy Transfer) pairs to monitor enzymatic cleavage of a peptide substrate. acs.org
The development of such probes derived from 2-Amino-4-phenylbutanoic acid would provide powerful tools for chemical biology and biomedical research. rsc.org
| Probe Type | Design Strategy | Potential Application |
| Fluorescent Analogues | Attaching chromophores (e.g., BODIPY, pyrene) to the amino acid side chain. rsc.orgrsc.org | Imaging protein localization and dynamics, studying protein-protein interactions. rsc.org |
| FRET Probes | Incorporating the amino acid as part of a FRET donor-acceptor pair in a peptide sequence. acs.org | Real-time monitoring of enzyme kinetics and protein conformational changes. acs.org |
| Environmentally Sensitive Probes | Using fluorophores that change spectral properties based on the local environment (e.g., polarity, viscosity). nih.gov | Probing the microenvironment of protein active sites or binding pockets. nih.gov |
Integration with High-Throughput Screening in Mechanistic Studies
High-throughput screening (HTS) is a powerful technology for rapidly testing large numbers of compounds for their effects on a biological target. wikipedia.orgnih.gov Integrating 2-Amino-4-phenylbutanoic acid and its derivatives into HTS campaigns can accelerate the discovery of new biological functions and mechanisms of action.
Future applications in this area include:
Target Identification: Screening libraries of 2-Amino-4-phenylbutanoic acid derivatives against a wide range of biological targets (e.g., enzymes, receptors) to identify novel "hits." nih.gov
Mechanistic Probing: Using HTS to understand how this amino acid or its active derivatives affect cellular pathways. For example, screens can be designed to identify compounds that inhibit specific aminoacyl-tRNA synthetases or other enzymes involved in protein synthesis. researchgate.net
Metabolic Engineering: Employing HTS to identify metabolic engineering targets for improving the microbial production of valuable compounds derived from amino acid precursors. nih.govacs.org While not directly screening for 2-Amino-4-phenylbutanoic acid itself, HTS assays for related precursor amino acids can help optimize biosynthetic pathways. nih.gov
Enzyme Evolution: Developing HTS methods to screen mutant libraries of enzymes, such as amino acid dehydrogenases, for improved activity or altered substrate specificity towards 2-oxo-4-phenylbutanoic acid. researchgate.net This can accelerate the development of more efficient biocatalysts for its synthesis.
The combination of rational probe design based on the 2-Amino-4-phenylbutanoic acid scaffold and the power of HTS will undoubtedly lead to new discoveries and applications for this versatile compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-amino-4-phenylbutanoic acid hydrochloride, and how can enantiomeric purity be ensured?
- Methodology :
- Synthesis : The compound can be synthesized via asymmetric hydrogenation of α,β-unsaturated esters or through chiral pool synthesis using L-phenylalanine derivatives. For example, ethyl (S)-2-amino-4-phenylbutanoate hydrochloride (CAS 90891-21-7) is prepared by esterification followed by HCl salt formation .
- Enantiomeric Control : Use chiral catalysts (e.g., Ru-BINAP complexes) or resolve racemic mixtures via diastereomeric salt formation with tartaric acid. Purity is confirmed by chiral HPLC (e.g., using a Chiralpak® column) .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Melting Point (HCl salt) | 247–249°C | |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Structural Confirmation : ¹H/¹³C NMR (D₂O or DMSO-d₆) for backbone protons and stereochemistry. For example, the (S)-enantiomer shows distinct splitting patterns for α-protons.
- Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm. Impurity thresholds (e.g., <0.5%) are validated against USP standards .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 228.1 (free base) and 264.6 (HCl salt) .
Q. How should researchers handle solubility and stability challenges for this compound?
- Methodology :
- Solubility : The hydrochloride salt is water-soluble (>50 mg/mL at 25°C). For organic solvents, use DMSO or methanol (10–20 mg/mL). Pre-warm suspensions to 37°C to enhance dissolution .
- Stability : Store at 2–8°C in airtight, light-protected containers. Degradation occurs via hydrolysis of the ester group in aqueous solutions (pH >7); monitor by TLC (silica gel, ethyl acetate:hexane 1:1) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of 2-amino-4-phenylbutanoic acid derivatives?
- Methodology :
- Comparative Assays : Test (S)- and (R)-enantiomers in receptor-binding studies (e.g., GABA analogs). For example, (S)-isomers exhibit higher affinity for GABA transporters (IC₅₀ ~5 µM vs. >100 µM for (R)) .
- Molecular Dynamics : Simulate docking to target proteins (e.g., GABA transaminase) using Schrödinger Suite. Stereospecific hydrogen bonding correlates with activity .
Q. What strategies validate analytical methods for quantifying trace impurities in this compound?
- Methodology :
- Forced Degradation : Expose to heat (60°C), acid (0.1M HCl), and peroxide (3% H₂O₂) to generate degradants. Validate HPLC methods per ICH Q2(R1) guidelines (precision RSD <2%, recovery 98–102%) .
- Impurity Profiling : LC-MS/MS identifies byproducts like 4-phenylbutanoic acid (m/z 165.1) or oxidized analogs .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, buffer pH). For instance, IC₅₀ values vary in HEK293 vs. CHO cells due to transporter expression levels.
- Control Standardization : Use reference compounds (e.g., vigabatrin for GABA transaminase assays) to normalize inter-lab variability .
Q. What in vitro models are suitable for evaluating the pharmacokinetics of this compound?
- Methodology :
- Caco-2 Permeability : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability).
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂ >30 min suggests metabolic stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
